![molecular formula C13H24ClN B2596518 [1-(1-Adamantyl)-1-methylethyl]amine hydrochloride CAS No. 1660-17-9](/img/structure/B2596518.png)

[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

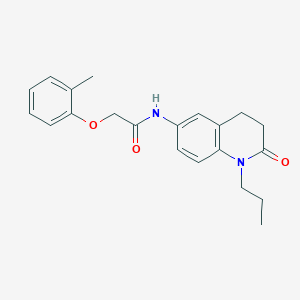

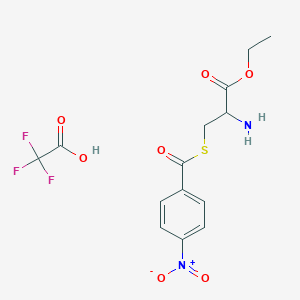

“[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride” is a chemical compound with the IUPAC name 2-(1-adamantyl)-2-propanamine hydrochloride . It has a molecular weight of 229.79 and is a solid at room temperature .

Synthesis Analysis

The synthesis of adamantane derivatives like “this compound” often involves the formation of carbocation or radical intermediates . One method involves the introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane, or diamantane by amide formation and reduction to the corresponding amine . This is performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), and a carbon backbone (C13H23) in the molecule .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 229.79 .Scientific Research Applications

Synthesis of β-Aminoketones

Makarova et al. (2002) described the synthesis of β-aminoketones in the adamantane series, utilizing "[1-(1-Adamantyl)-1-methylethyl]amine" as a precursor for generating various hydrochlorides through the Mannich reaction. This process showcases the compound's role in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (Makarova, Moiseev, & Zemtsova, 2002).

Palladium-catalyzed C–H Functionalization

Lao et al. (2015) demonstrated a palladium-catalyzed C–H functionalization method for the adamantyl scaffold, using amine groups to facilitate the process. This method enables the selective arylation of the adamantyl scaffold, offering a pathway to memantine analogs and expanding the utility of adamantyl-containing compounds in drug development (Lao et al., 2015).

Novel Reaction Pathways

Brel et al. (2015) explored novel reaction pathways involving N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt, highlighting the synthetic versatility of adamantyl-containing amines. This research contributes to the development of new synthetic methods for biologically active adamantane derivatives (Brel et al., 2015).

Biocatalytic Oxidation of Adamantyl C-H Bonds

Sarkar et al. (2016) investigated the biocatalytic oxidation of unactivated adamantyl C-H bonds, using directing groups to enhance the process's efficiency and selectivity. This study showcases the application of biocatalysis in modifying adamantane derivatives for increased reactivity and potential pharmaceutical applications (Sarkar et al., 2016).

Safety and Hazards

properties

IUPAC Name |

2-(1-adamantyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-12(2,14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-11H,3-8,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCVKLQGFFSMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2596438.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2596452.png)

![Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2596453.png)

![methyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2596455.png)

![Tert-butyl 4a-amino-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2596458.png)